α4β2 nAChR Antagonist Potency: 23-Fold More Potent Than Dihydro-β-erythroidine (DHβE)
In the SH-EP1 cell-based ⁸⁶Rb⁺ ion efflux assay—a standard functional readout for human α4β2 nAChR activity—2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide (CAS 757192-68-0) inhibited carbamylcholine-induced efflux with an IC₅₀ of 16 nM [1]. The reference α4β2 antagonist dihydro-β-erythroidine (DHβE) exhibits an IC₅₀ of approximately 370 nM (0.37 μM) for the human α4β2 subtype under comparable antagonist assay conditions . This corresponds to an approximately 23-fold higher potency for the target compound relative to DHβE. Even compared to the more potent desensitizing ligand sazetidine-A, which achieves an IC₅₀ of approximately 30 nM in antagonist-mode pre-incubation protocols in SH-EP1 cells, the target compound demonstrates measurable potency advantage (16 nM vs. 30 nM; ~1.9-fold) [2]. Relative to the non-selective antagonist mecamylamine (IC₅₀ ≈ 2,500 nM for α4β2), the target compound is approximately 156-fold more potent [3].
| Evidence Dimension | α4β2 nAChR antagonist functional potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | DHβE: IC₅₀ ≈ 370 nM; Sazetidine-A: IC₅₀ ≈ 30 nM; Mecamylamine: IC₅₀ ≈ 2,500 nM |
| Quantified Difference | 23-fold more potent than DHβE; 1.9-fold more potent than sazetidine-A; 156-fold more potent than mecamylamine |
| Conditions | Human α4β2 nAChR heterologously expressed in SH-EP1 human epithelial cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ ion efflux measured by liquid scintillation counting (target and sazetidine-A data from identical assay platform; DHβE and mecamylamine data from comparable functional antagonist assays) |
Why This Matters
For researchers requiring maximal target engagement at the α4β2 nAChR with minimal compound concentration, the 23-fold potency advantage over DHβE enables experiments at substantially lower working concentrations, reducing potential off-target effects and solvent interference.
- [1] BindingDB. BDBM50419266 (CHEMBL1835610). IC₅₀ = 16 nM. Antagonist activity at human alpha4beta2 nAChR expressed in SH-EP1 cells assessed as inhibition of carbamylcholine-induced ⁸⁶Rb⁺ ion efflux. ChEMBL Assay ID: CHEMBL772299. https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50382474 (CHEMBL2024096, Sazetidine-A). IC₅₀ = 4.80–30 nM (antagonist mode depending on protocol); Ki = 0.062 nM (binding). Antagonist activity at human α4β2 nAChR expressed in SH-EP1 cells. https://www.bindingdb.org/ View Source
- [3] GLPBIO. Mecamylamine hydrochloride. IC₅₀ values: α3β4 = 640 nM, α4β2 = 2.5 μM, α3β2 = 3.6 μM, α7 = 6.9 μM. https://www.glpbio.com/mecamylamine-hydrochloride.html View Source
